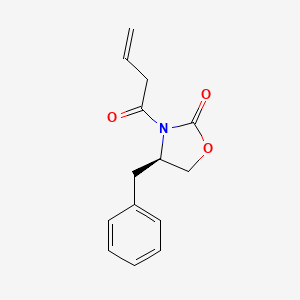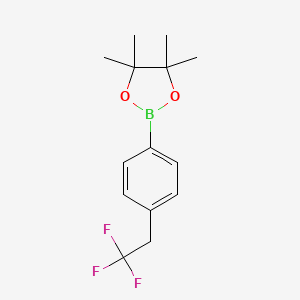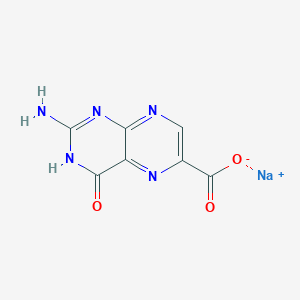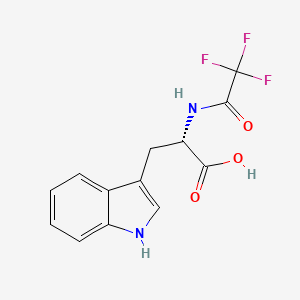
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester is a metabolite used extensively in chemical metabolism and pharmacokinetic research . It serves as a crucial compound for understanding the glucuronidation process, a major pathway for the biotransformation of substances, which facilitates their excretion .
Synthesis Analysis
The synthesis of this compound involves the conjugation with glucuronic acid, an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β- O -acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) that often circulate in plasma prior to being excreted in urine and bile .Molecular Structure Analysis
The molecular formula of this compound is C24H26ClNO9 . The molecular weight is 507.92 . The structure of this compound is influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .Chemical Reactions Analysis
This compound exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .Mecanismo De Acción
Safety and Hazards
The role of acyl glucuronide (AG) metabolites, such as Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester, as mediators of drug-induced toxicities remains controversial . This is due in part to difficulties in studying this group of reactive drug conjugates . Despite important advances in the analytical methodology used to detect, identify, and quantify AGs in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites .
Direcciones Futuras
The future directions in the study of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester and similar compounds involve better understanding of their toxicity and safety . Despite the challenges, significant advances in analytical methodologies have been made, and de-risking strategies have been adopted to minimize the likelihood of AG-mediated toxicity in drug discovery and lead optimization programs .
Propiedades
Número CAS |
860615-41-4 |
|---|---|
Fórmula molecular |
C24H26ClNO9 |
Peso molecular |
507.9 g/mol |
Nombre IUPAC |
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H26ClNO9/c1-4-9-33-23(32)22-20(30)19(29)21(31)24(35-22)34-16(27)11-15-10-12(2)17(26(15)3)18(28)13-5-7-14(25)8-6-13/h4-8,10,19-22,24,29-31H,1,9,11H2,2-3H3/t19-,20-,21+,22-,24+/m0/s1 |
Clave InChI |
LMOVOVRWRQCXOQ-QMDPOKHVSA-N |
SMILES isomérico |
CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl |
Sinónimos |
1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propenyl Ester; 1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propen-1-yl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)






![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)
